7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
Description
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a brominated and methoxy-substituted benzoazepinone derivative. Its molecular formula is C₁₁H₁₂BrNO₂, with a molecular weight of 286.13 g/mol (based on analogs in ). This compound is characterized by a seven-membered azepine ring fused to a benzene core, with bromine and methoxy groups at positions 7 and 9, respectively. It is typically synthesized via multistep organic reactions, including cyclization and functional group modifications, and is stored under dry conditions at 2–8°C to ensure stability .
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
7-bromo-9-methoxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(12)5-8-9(14)3-2-4-13-11(8)10/h5-6,13H,2-4H2,1H3 |
InChI Key |
VSJMBJQOAJXRIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NCCCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Iodoanilines bearing appropriate substituents are commonly used as starting materials.
- Allylic trichloroacetimidates derived from 2-allylaminoaryl compounds serve as key intermediates in one-pot multibond forming processes.
- The bromo substituent at position 7 and methoxy at position 9 are introduced either via substitution on the aromatic ring precursors or through selective functional group transformations post ring closure.
One-Pot Multibond Forming Process
A highly efficient method for synthesizing benzazepines involves:
- Preparation of allylic trichloroacetimidates from 2-iodoanilines using Mizoroki–Heck coupling.
- Followed by a one-pot reaction sequence involving Overman rearrangement and ring-closing metathesis (RCM) to form the azepine ring and introduce amino substituents.
Table 1: Reaction Conditions and Yields for Overman Rearrangement and RCM
| Entry | Overman Rearrangement Conditions | RCM Catalyst & Conditions | Yield (%) |
|---|---|---|---|
| 1 | 140 °C, 48 h | Grubbs II (10 mol %), 50 °C, 48 h | 69 |
| 2 | 160 °C, 24 h | Grubbs II (10 mol %), 50 °C, 48 h | 70 |
| 3 | 160 °C, 24 h | Grubbs II (2.5 mol %), 60 °C, 48 h | 58 |
| 4 | 160 °C, 24 h | Grubbs II (5 mol %), 60 °C, 18 h | 81 |
This strategy enables the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines with various substituents, including bromo and methoxy groups, by selecting appropriately substituted starting materials.
Functional Group Modifications
- After ring closure, the trichloroacetyl protecting group is removed and the amine is reprotected (e.g., as Boc derivative).
- Hydrogenation and detosylation steps yield the fully functionalized benzazepine core.
- Introduction of the methoxy group at the 9-position can be achieved by starting from methoxy-substituted aniline precursors or by selective methylation of hydroxy groups on the aromatic ring.
Alternative Synthetic Routes
- Coupling of 5-bromo-2,3-dimethoxybenzoyl chloride with appropriate amine derivatives, followed by cyclization, has been reported for related benzazepine compounds.
- Catalyst-free ring closure methods have been employed for dibenzoazepine skeletons, which can be adapted for benzazepine derivatives with bromo and methoxy substituents.
Detailed Experimental Procedure Example
Synthesis of Allylic Trichloroacetimidate Intermediate:
- Starting from 2-iodo-5-bromo-4-methoxyaniline, a Mizoroki–Heck coupling with methyl acrylate in the presence of palladium acetate, triphenylphosphine, potassium carbonate, and tetrabutylammonium bromide in N,N-dimethylformamide at 80 °C for 2 hours yields methyl (2E)-3-(2′-amino-5′-bromo-4′-methoxyphenyl)prop-2-enoate.
- This intermediate is then converted to the allylic trichloroacetimidate by reaction with trichloroacetonitrile and base.
Ring Closure via One-Pot Multibond Forming Process:
- Heating the allylic trichloroacetimidate at 160 °C for 24 h induces Overman rearrangement.
- Subsequent ring-closing metathesis using Grubbs II catalyst (5 mol %) at 60 °C for 18 h forms the benzazepine ring.
- The product is isolated with yields up to 81%.
Summary of Key Research Data
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mizoroki–Heck coupling | Pd(OAc)2, PPh3, K2CO3, TBAB, DMF, 80 °C, 2h | ~80 | Starting from substituted 2-iodoanilines |
| Formation of trichloroacetimidate | Trichloroacetonitrile, base, RT | High | Precursor for ring closure |
| Overman rearrangement | 160 °C, 24 h | - | Key step for allylic amine rearrangement |
| Ring-closing metathesis | Grubbs II catalyst, 5 mol %, 60 °C, 18 h | 81 | Forms the azepine ring |
| Deprotection and hydrogenation | Boc protection, H2 atmosphere, Mg detosylation | 88 | Final functionalization steps |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoazepinones.
Scientific Research Applications
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Key Insights :
- The diazepine derivative (C₉H₈BrN₂O) has a second nitrogen atom, which may increase basicity and metabolic stability compared to the monocyclic azepinone .
Functional Group Variations
Methoxy vs. Fluoro Substituents
- 7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS 1566149-13-0): Molecular formula: C₉H₇BrFNO₂ Fluorine’s electronegativity increases metabolic resistance but reduces solubility compared to methoxy . Bioactivity: Fluorinated analogs often exhibit enhanced membrane permeability .
Bromine vs. Chlorine Substituents
- 7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (Tolvaptan Impurity 9, CAS 160129-45-3): Molecular formula: C₁₀H₁₀ClNO Chlorine’s smaller atomic radius reduces steric hindrance but weakens halogen bonding compared to bromine .
Biological Activity
7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound belonging to the azepine family, characterized by its seven-membered heterocyclic structure that includes a nitrogen atom. Its molecular formula is , with a molecular weight of approximately 270.12 g/mol. The compound features a bromine atom at the 7th position, a methoxy group at the 9th position, and a ketone functional group at the 5th position, which contribute to its unique chemical properties and potential biological activities .
Research indicates that 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one exhibits several notable biological activities. Preliminary studies suggest its potential in:
- Neuropharmacology : It may modulate enzyme activities and interact with specific molecular targets, potentially influencing neurotransmitter systems.
- Anticancer Activity : The compound has been investigated for its effects on various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .
Case Studies and Research Findings
- Neuropharmacological Effects : A study explored the effects of this compound on neuronal cells, revealing that it may enhance synaptic plasticity and exhibit neuroprotective properties against oxidative stress .
- Anticancer Properties : In vitro studies demonstrated that 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one could inhibit the growth of human leukemia cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and apoptosis .
- Enzyme Modulation : Investigations into its interaction with specific enzymes have shown that it can act as an inhibitor or modulator, affecting various biochemical pathways crucial for cellular function .
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is beneficial. The following table summarizes key features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one | 0.96 | Contains a methyl group instead of bromine |
| 8-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | 0.96 | Bromine at the 8th position |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.76 | Different heterocyclic structure |
| 6-Bromo-3,4-dihydroquinolin-4(1H)-one | 0.76 | Similar bromination pattern |
| 7-Amino-3,4-dihydroquinolin-2(1H)-one | 0.79 | Contains an amino group instead of bromine |
This table illustrates how the unique substitution pattern of 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one contributes to its distinct biological activities compared to its analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Cyclocondensation of substituted 2-aminophenols with halogenated benzaldehydes under basic conditions (e.g., K₂CO₃) is a common approach for benzazepine derivatives. Key parameters include temperature control (80–120°C) and solvent selection (DMF or THF). Catalysts like palladium complexes may improve regioselectivity and yield . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the compound’s structural identity be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze H and C NMR to confirm the bromine and methoxy substituents. The deshielding effect of bromine on adjacent protons (δ 7.2–7.8 ppm) and methoxy protons (δ ~3.8 ppm) are key markers .
- HRMS : Validate molecular formula (C₁₁H₁₂BrNO₂) with high-resolution mass spectrometry .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intramolecular interactions, as demonstrated in analogous benzothiazepinone derivatives .
Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?
- Methodological Answer :
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with reference drugs like ciprofloxacin .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include a positive control (e.g., doxorubicin) .
Advanced Research Questions
Q. How do the bromine and methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Bromine at position 7 enhances electrophilicity, enabling Suzuki couplings with aryl boronic acids. Methoxy at position 9 directs para substitution in electrophilic aromatic reactions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps . Experimental validation via regioselective halogenation (e.g., using NBS) is recommended .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized assays : Replicate studies under identical conditions (e.g., pH, temperature, cell line passage number).
- Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the methoxy group) to isolate bioactive motifs .
Q. How can the compound’s pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- Methodological Answer :
- Microsomal stability assay : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-QTOF .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction, critical for dose-response modeling .
Comparative and Mechanistic Questions
Q. How does this compound compare to 7-Bromo-5-phenyl-1,4-benzodiazepin-2-one in terms of receptor binding affinity?
- Methodological Answer : Perform competitive radioligand binding assays (e.g., GABAₐ receptor). The absence of a phenyl group in the benzoazepine core may reduce steric hindrance, potentially increasing affinity. Molecular docking simulations (AutoDock Vina) can predict binding poses .
Q. What analytical challenges arise in characterizing its degradation products under acidic conditions?
- Methodological Answer : Acid hydrolysis (0.1M HCl, 37°C) may cleave the lactam ring. Monitor degradation via UPLC-PDA and isolate intermediates using preparative TLC. Compare fragmentation patterns with theoretical MS/MS spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
